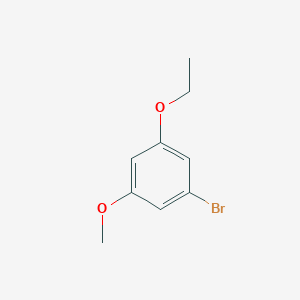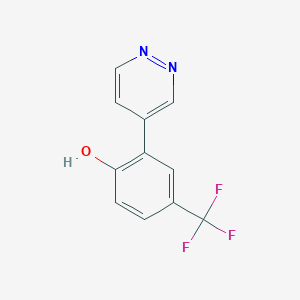
2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol
概要
科学的研究の応用
Synthesis and Structural Analysis
- Pyridazine analogs, including compounds related to 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol, are significant in medicinal chemistry. For example, a compound synthesized from related chemicals was analyzed using spectroscopic techniques and XRD, revealing crystallization in the monoclinic crystal system. This kind of structural analysis is vital for understanding the properties and potential applications of these compounds (Sallam et al., 2021).
Herbicidal and Bleaching Activities
- A study on similar pyridazine derivatives found that they exhibit significant bleaching and herbicidal activities. This research synthesized various derivatives and tested their effectiveness through greenhouse tests, indicating potential agricultural applications (Xu et al., 2012).
Monoamine Oxidase Inhibition
- Derivatives of pyridazine, closely related to 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol, have been found to be potent inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the human body. This suggests potential applications in neuroscience or pharmacology (Frédérick et al., 2004).
Electromagnetic and Photophysical Properties
- Research on pyridazine-based compounds has extended into the field of electromagnetic and photophysical properties. For instance, a study synthesized Ruthenium Triazole Complexes using related compounds for application in regenerative solar cells, demonstrating their potential in renewable energy technologies (Lees et al., 1999).
Antimalarial Activity
- A trifluoromethyl-substituted pyridine analogue, similar to 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol, was identified as a lead compound for malaria treatment and prevention due to its superior antimalarial activity and lower cytotoxicity. This highlights the potential of such compounds in medical research and drug development (Chavchich et al., 2016).
Luminescent and Magnetic Properties
- In another study, pyridazine-based compounds were used in coordination chemistry to create complexes with unique luminescent and magnetic properties. Such properties can be useful in materials science and engineering (Gao et al., 2014).
将来の方向性
特性
IUPAC Name |
2-pyridazin-4-yl-4-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-1-2-10(17)9(5-8)7-3-4-15-16-6-7/h1-6,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWVBCZDXFAOOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CN=NC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501260044 | |
| Record name | 2-(4-Pyridazinyl)-4-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501260044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol | |
CAS RN |
1235407-03-0 | |
| Record name | 2-(4-Pyridazinyl)-4-(trifluoromethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235407-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Pyridazinyl)-4-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501260044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


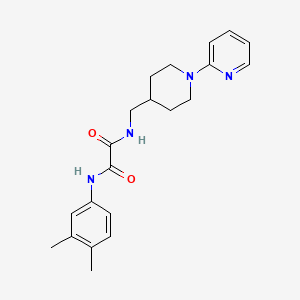



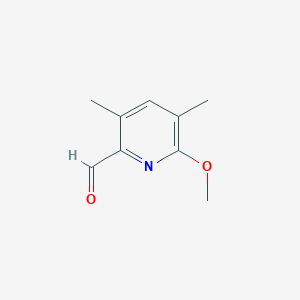


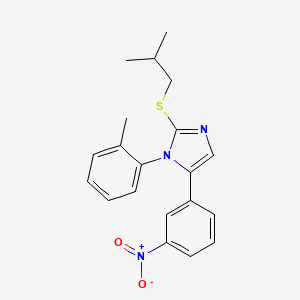


![tert-Butyl [(3-cyano-4-fluorophenyl)sulfonyl]1,3-thiazol-4-ylcarbamate](/img/structure/B3224632.png)

